molecular formula C19H17N3O2S B2985748 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one CAS No. 851129-49-2

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one

Cat. No.: B2985748
CAS No.: 851129-49-2
M. Wt: 351.42
InChI Key: ZQWXXLUCEFLHOY-UHFFFAOYSA-N
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Description

2-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a benzyl group at position 5 and a sulfanyl linker. The ethanone moiety is functionalized with a 2,3-dihydroindole group, a partially saturated indole derivative. This structure combines electron-rich aromatic systems (benzyl and dihydroindole) with the rigid oxadiazole scaffold, which is known for metabolic stability and bioactivity .

Properties

IUPAC Name

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c23-18(22-11-10-15-8-4-5-9-16(15)22)13-25-19-21-20-17(24-19)12-14-6-2-1-3-7-14/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWXXLUCEFLHOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(O3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one typically involves multiple steps. One common method involves the reaction of an acylhydrazide with carbon disulfide in a basic alcohol solution, followed by acidification . This process forms the oxadiazole ring, which is then further functionalized to introduce the indole moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups to the benzyl moiety.

Mechanism of Action

The mechanism of action of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one involves its interaction with specific molecular targets. The oxadiazole moiety can interact with enzymes and receptors, potentially inhibiting their activity. The indole moiety can bind to various biological targets, influencing cellular pathways and processes .

Comparison with Similar Compounds

1-(4-Substitutedphenyl)-2-[(5-(3-(Pyrimidin-2-ylthio)propyl)-1,3,4-oxadiazol-2-yl)thio]ethan-1-one Derivatives

  • Structure: Features a pyrimidine-thio propyl chain instead of benzyl and a substituted phenyl group on the ethanone.
  • Bioactivity : Demonstrated cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2), with activity directly proportional to substituent electron-withdrawing groups (e.g., nitro) .
  • Key Difference : The pyrimidine-propyl chain enhances DNA interaction, whereas the benzyl group in the target compound may favor enzyme inhibition .

Substituted Phenyl[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetates/acetamides

  • Structure: Shares the 5-benzyl-oxadiazole core but includes ester/amide linkages instead of an ethanone-dihydroindole system.
  • Bioactivity : Strong alkaline phosphatase inhibition (IC₅₀ = 0.89–1.94 µM) due to optimized hydrophobic interactions from the benzyl group. Computational studies highlight binding affinity to the enzyme’s active site .
  • Key Difference : The acetamide/acetate derivatives exhibit higher solubility but lower metabolic stability compared to the dihydroindole-containing target compound .

Analogues with Alternative Heterocyclic Moieties

N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides

  • Structure: Replaces benzyl with indol-3-ylmethyl and substitutes ethanone with acetamide.
  • Bioactivity : Moderate α-glucosidase (IC₅₀ = 12.3–58.7 µM) and lipoxygenase (LOX) inhibition (IC₅₀ = 18.9–45.6 µM) due to indole’s planar aromaticity enhancing enzyme binding .
  • Key Difference : Indole substitution broadens activity spectrum (e.g., anti-diabetic, anti-inflammatory) but reduces specificity for alkaline phosphatase compared to the target compound .

1-(1H-Benzo[d]imidazol-1-yl)-2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)ethan-1-one

  • Structure : Substitutes dihydroindole with benzimidazole.
  • Bioactivity : Anti-inflammatory activity (63.35% inhibition at 50 mg/kg) via COX-2 suppression, outperforming standard diclofenac in some assays .
  • Key Difference : Benzimidazole’s basic nitrogen improves solubility but reduces blood-brain barrier penetration compared to the dihydroindole moiety .

Pharmacokinetic and Physicochemical Comparisons

Compound Molecular Weight (g/mol) LogP Bioactivity Key Structural Feature
Target Compound ~380 (estimated) ~3.2 Alkaline phosphatase inhibition (IC₅₀ < 2 µM) 5-Benzyl-oxadiazole + dihydroindole-ethanone
1-(4-Nitrophenyl)-2-[(5-(3-(Pyrimidin-2-ylthio)propyl)oxadiazol-2-yl)thio] ~450 ~2.8 Cytotoxicity (IC₅₀ = 8.2 µM, MCF-7) Pyrimidine-thio propyl chain
N-(5-Chloro-2-methylphenyl)-2-{[5-(Indol-3-ylmethyl)oxadiazol-2-yl]sulfanyl} 428.5 ~4.1 α-Glucosidase inhibition (IC₅₀ = 12.3 µM) Indol-3-ylmethyl + chloro-methylphenyl
2-[(5-Phenyl-oxadiazol-2-yl)sulfanyl]-1-(4-trifluoromethylphenylpiperazin-1-yl) ~465 ~4.5 Kinase inhibition (data not shown) Piperazine-trifluoromethylphenyl

Research Findings and Mechanistic Insights

  • Target Compound : Demonstrates potent alkaline phosphatase inhibition via competitive binding to the enzyme’s zinc-binding site, as shown by molecular docking studies . The dihydroindole moiety contributes to hydrophobic interactions, while the benzyl group stabilizes the oxadiazole core .
  • Pyrimidine Derivatives : Cytotoxicity correlates with ROS generation and apoptosis induction in cancer cells, linked to the pyrimidine-thio group’s redox activity .
  • Benzimidazole Analogues : Anti-inflammatory activity arises from COX-2 downregulation, facilitated by benzimidazole’s planar structure .

Biological Activity

The compound 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one is a novel oxadiazole derivative that has garnered attention for its potential biological activities. Oxadiazoles are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity associated with this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C19H19N3O4SC_{19}H_{19}N_3O_4S, with a molecular weight of approximately 385.44 g/mol. The structure includes an oxadiazole ring and a dihydroindole moiety, which are critical for its biological interactions.

Biological Activity Overview

The biological activity of the compound has been evaluated through various assays focusing on its antimicrobial, cytotoxic, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-oxadiazole exhibit significant antimicrobial properties. In one study, compounds similar to the target compound were screened against various strains of bacteria and fungi. The results showed that while many derivatives exhibited weak antibacterial effects, some demonstrated notable activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

CompoundBacterial StrainActivity
8eMRSAProminent
OtherVariousWeak

Cytotoxicity Studies

Cytotoxicity assays conducted on L929 mouse fibroblast cells revealed varying degrees of toxicity among synthesized derivatives. For instance, one derivative showed significant cytotoxicity at concentrations above 100 µM after 24 hours of incubation. However, several other compounds exhibited increased cell viability at lower concentrations .

CompoundConcentration (µM)Cell Viability (%)
25100Low
246High
2950Moderate

Anti-inflammatory Activity

The anti-inflammatory potential of the compound was assessed through enzyme inhibition studies targeting acetylcholinesterase and lipoxygenase. While most derivatives showed weak inhibition, some exhibited moderate activity suggesting a possible mechanism for reducing inflammation .

Case Studies

Several case studies have highlighted the potential therapeutic applications of oxadiazole derivatives:

  • Antibacterial Efficacy : A study compared the antibacterial activity of novel oxadiazole derivatives with traditional antibiotics. The results indicated that certain derivatives outperformed ciprofloxacin against specific Gram-positive bacteria .
  • Cytotoxic Effects in Cancer Cells : Another study focused on the cytotoxic effects of oxadiazole derivatives against cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer). The findings suggested that these compounds could enhance cell viability in certain conditions while exhibiting selective toxicity in others .

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